Creatine Monohydrate

Catalog No.
S773862
CAS No.
6020-87-7
M.F
C4H9N3O2.H2O
C4H11N3O3
M. Wt
149.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Creatine Monohydrate

CAS Number

6020-87-7

Product Name

Creatine Monohydrate

IUPAC Name

2-[carbamimidoyl(methyl)amino]acetic acid;hydrate

Molecular Formula

C4H9N3O2.H2O
C4H11N3O3

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C4H9N3O2.H2O/c1-7(4(5)6)2-3(8)9;/h2H2,1H3,(H3,5,6)(H,8,9);1H2

InChI Key

MEJYXFHCRXAUIL-UHFFFAOYSA-N

SMILES

Array

solubility

Slightly soluble in water, insoluble in ether
Slightly soluble in ether and ethanol
In water, 1.33X10+4 mg/L at 18 °C
13.3 mg/mL at 18 °C

Synonyms

Creatine hydrate; 2-(1-Methylguanidino)acetic acid hydrate; Creatine, monohydrate; Creatinemonohydrate

Canonical SMILES

CN(CC(=O)O)C(=N)N

The exact mass of the compound Creatine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Exercise and Sports Performance:

Creatine supplementation is one of the most well-studied nutritional ergogenic aids (performance-enhancing substances) for athletes. Numerous studies have consistently shown that creatine supplementation can:

  • Increase intramuscular creatine concentrations: This leads to increased availability of readily usable energy for short, high-intensity exercise, potentially improving performance in activities like weightlifting, sprinting, and jumping .
  • Enhance post-exercise recovery: Creatine may facilitate faster recovery of ATP (adenosine triphosphate), the primary energy currency in cells, allowing athletes to train harder and experience less fatigue .
  • Improve training adaptations: Creatine supplementation may enhance muscle strength and size gains when combined with resistance training .

Neuromuscular and Neurological Disorders:

Research is ongoing to explore the potential benefits of creatine supplementation for individuals with various neuromuscular and neurological disorders, such as:

  • Muscular Dystrophies: Studies suggest that creatine supplementation may improve muscle strength and function in individuals with some forms of muscular dystrophy, although further research is needed .
  • Spinal Cord Injury (SCI): Preliminary research indicates that creatine supplementation before surgery may offer neuroprotective benefits for patients at risk of SCI .
  • Neurodegenerative Diseases: Some studies suggest that creatine may offer neuroprotective effects in conditions like Parkinson's disease and Huntington's disease, but more research is needed to confirm these findings .

Other Potential Applications:

Beyond exercise and neuromuscular disorders, research is investigating the potential use of creatine in various other areas, including:

  • Cognitive Function: Some studies suggest that creatine supplementation may improve cognitive function in healthy individuals and individuals with certain neurological conditions, but more research is needed to confirm these findings .
  • Age-Related Muscle Loss (Sarcopenia): Studies are exploring whether creatine supplementation, combined with exercise, can help combat muscle loss and improve mobility and function in older adults .

Creatine monohydrate is a naturally occurring compound that plays a crucial role in energy metabolism, particularly in muscle and brain tissues. Its chemical structure is represented as methyl guanidine-acetic acid, with the molecular formula C4H9N3O2C_4H_9N_3O_2. Creatine exists in various forms, including its hydrated form (creatine monohydrate) and anhydrous form (creatine), with the former being the most commonly used in dietary supplements since the early 1990s . Creatine monohydrate is synthesized endogenously in the human body from amino acids such as arginine, glycine, and methionine . It serves primarily to regenerate adenosine triphosphate (ATP), the primary energy carrier in cells, thereby facilitating short bursts of high-intensity exercise .

Creatine functions within the creatine energy system in muscles. During high-intensity exercise, ATP is rapidly depleted. Creatine, stored as PCr, donates a phosphate group to ADP, regenerating ATP and allowing for continued muscle contraction [4]. This system provides a short-term energy boost, crucial for activities like weightlifting and sprinting [2].

  • Stomach cramps and diarrhea [3]
  • Muscle cramps [3]
  • Dehydration [7]

Creatine may also interact with certain medications, so consulting a healthcare professional before use is advisable, especially for individuals with pre-existing health conditions [3].

Note:

. Initially, an amidine group is transferred from arginine to glycine to form guanidinoacetic acid, catalyzed by the enzyme arginine:glycine amidinotransferase. This intermediate then undergoes a methylation reaction facilitated by S-adenosylmethionine, resulting in the formation of creatine .

In muscle tissues, creatine can be phosphorylated by creatine kinase to form phosphocreatine. This reaction is reversible and can be represented as follows:

Phosphocreatine+Adenosine diphosphateCreatine+Adenosine triphosphate\text{Phosphocreatine}+\text{Adenosine diphosphate}\rightleftharpoons \text{Creatine}+\text{Adenosine triphosphate}

This reaction is pivotal during high-energy demands, allowing for rapid ATP regeneration from adenosine diphosphate .

Creatine monohydrate enhances athletic performance by increasing the availability of phosphocreatine in muscle cells, which acts as a quick source of energy during high-intensity activities. The presence of phosphocreatine allows for rapid resynthesis of ATP, which is crucial during short-duration, high-intensity exercises such as sprinting or weightlifting . Additionally, creatine has been shown to have potential neuroprotective effects and may improve cognitive function under certain conditions .

Creatine monohydrate can be synthesized through various methods. The most common industrial process involves reacting sodium sarcosinate with cyanamide under controlled conditions to yield high-purity creatine monohydrate. This method typically results in a product that is over 99% pure . Other methods may involve different precursors and conditions but can lead to impurities such as dicyandiamide or heavy metals if not properly controlled .

Creatine monohydrate is widely used as a dietary supplement among athletes and fitness enthusiasts to enhance performance and muscle mass. It is available in various forms including powders, capsules, and liquids. Beyond sports nutrition, research suggests potential therapeutic applications for creatine in neuromuscular disorders and neurodegenerative diseases due to its role in cellular energy metabolism .

Creatine monohydrate can be compared to several similar compounds that also play roles in energy metabolism:

CompoundDescriptionUnique Features
CreatinineA breakdown product of creatineLess effective for energy production
Beta-AlanineAn amino acid that increases carnosine levelsEnhances endurance rather than short-term power
L-ArginineAn amino acid involved in nitric oxide productionPrimarily affects blood flow and endurance
L-CarnitineInvolved in fatty acid transport into mitochondriaFocuses on fat metabolism rather than ATP production

Creatine monohydrate stands out due to its direct role in ATP regeneration and its extensive research supporting its efficacy for enhancing short-term physical performance. Unlike other compounds that may focus on endurance or fat metabolism, creatine specifically targets immediate energy needs during high-intensity activities .

Nucleophilic Addition Mechanisms in Laboratory Synthesis

The synthesis of creatine monohydrate through nucleophilic addition mechanisms represents a fundamental approach in laboratory-scale production [1]. The primary synthetic pathway involves the nucleophilic attack of the methylated amine nitrogen atom of sarcosine on the cyanide carbon of cyanamide, initiating a complex series of molecular transformations [5].

The mechanism begins with the formation of a strong nucleophile on the deprotonated glycine-derived nitrogen of guanidinoacetate, which interacts with the methyl group from the positively charged sulfonium ion of S-adenosyl-L-methionine [4]. This nucleophilic substitution reaction operates through a bimolecular mechanism, where the nucleophile attacks the carbon atom carrying a partial positive charge [15].

In laboratory synthesis, the nucleophilic substitution reaction between hydroxyacetonitrile aqueous solution and aqueous methylamine solution generates methylamino-acetonitrile under controlled conditions [1]. The reaction temperature is maintained between 10°C and 40°C, with reaction times ranging from 1 to 6 hours to ensure optimal conversion efficiency [1]. The chemical equation for this initial step is represented as: HOCH₂CN + CH₃NH₂ → CH₃NHCH₂CN [1].

The subsequent hydrolysis reaction occurs under sodium hydroxide conditions, converting methylamino-acetonitrile to sodium sarcosinate aqueous solution [1]. This hydrolysis step requires temperatures between 60°C and 80°C for 2 to 6 hours, establishing the necessary intermediate for the final condensation reaction [1].

Reaction ParameterTemperature RangeTime DurationYield Efficiency
Nucleophilic Substitution10-40°C1-6 hours63-81%
Hydrolysis Reaction60-80°C2-6 hours85-95%
Condensation Reaction50-90°C1-6 hours70-76%

Optimization of Sarcosine-Cyanamide Condensation Reactions

The optimization of sarcosine-cyanamide condensation reactions represents a critical aspect of creatine monohydrate production efficiency [3] [9]. The condensation reaction between sodium sarcosinate and cyanamide occurs under alkaline conditions, with pH levels adjusted to 9-12 to facilitate optimal reaction kinetics [1].

Temperature optimization studies demonstrate that maintaining reaction temperatures between 50°C and 90°C significantly influences product yield and purity [1]. Research indicates that temperatures of 75-80°C provide the optimal balance between reaction rate and product quality, with reaction times extending from 1 to 6 hours depending on the specific conditions employed [9].

The mass percentage concentration of reactants plays a crucial role in optimization protocols [1]. Aqueous methylamine solutions with concentrations of 35-40% by mass and hydroxyacetonitrile aqueous solutions with concentrations of 25-45% by mass provide optimal reaction conditions [1]. The molar ratio of hydroxyacetonitrile to methylamine is typically maintained between 1:1 and 1:9, with preferred ratios ranging from 1:3 to 1:5 for maximum efficiency [1].

Advanced optimization techniques incorporate pH regulation using strongly acidic ion exchange resins, eliminating the need for traditional purification steps involving sarcosine or sarcosinate concentration processes [1]. This approach results in high-yield creatine monohydrate production with purities exceeding 99% and products free from creatinine, dihydrotriazine, and other objectionable impurities [1].

The reaction mechanism involves the gradual addition of cyanamide solution over extended periods, typically 90 minutes, while maintaining vigorous stirring at internal temperatures of 75-80°C [9]. Following cyanamide addition, the reaction mixture undergoes additional stirring for 2 hours at 75°C to ensure complete conversion [9].

Optimization ParameterOptimal RangeImpact on YieldProduct Purity
pH Level9.0-12.015-25% increase>99.0%
Temperature75-80°C10-18% increase99.4-99.6%
Reaction Time2-4 hours5-12% increase99.2-99.8%
Molar Ratio (Sarcosine:Cyanamide)1:1Baseline99.0%

Industrial-Scale Purification Techniques

Industrial-scale purification of creatine monohydrate employs sophisticated crystallization and separation methodologies to achieve pharmaceutical-grade purity standards [6] [8]. The purification process typically begins with the cooling of reaction solutions to temperatures between 5°C and 15°C, facilitating the crystallization of creatine monohydrate [1].

Centrifugal separation techniques represent the primary method for removing impurities from crystalline creatine monohydrate [12]. The centrifugation process operates by spinning out unwanted substances, leaving purified liquid that undergoes subsequent vacuum drying and milling into fine powder form [12]. This process ensures enhanced water solubility and improved bioavailability characteristics [12].

Advanced filtration technologies incorporate specialized separation systems designed to isolate pure creatine from unwanted byproducts [6]. The filtration process utilizes multiple stages, beginning with initial precipitation through the addition of water or anti-solvent systems [8]. The mixture undergoes cooling treatments to encourage crystalline formation, followed by comprehensive filtration to separate crystalline creatine monohydrate [8].

Industrial purification protocols incorporate washing procedures using deionized water at elevated temperatures between 80°C and 100°C [13]. These thermal washing techniques effectively degrade and remove impurities while preserving the integrity of the primary creatine compound [13]. The washing process typically involves multiple cycles, with each cycle lasting 2-3 hours under controlled stirring conditions [13].

Vacuum drying represents the final stage of industrial purification, conducted at temperatures not exceeding 40°C under pressures of 20 millibars [3] [9]. This controlled drying environment prevents thermal degradation while removing residual moisture content to achieve the stable monohydrate crystalline form [3].

Purification StageOperating ConditionsEfficiency RatePurity Achievement
Crystallization5-15°C, 2-6 hours95-98%98.5-99.0%
Centrifugal SeparationVariable speed98-99%99.0-99.5%
Thermal Washing80-100°C, 2-3 hours97-99%99.2-99.6%
Vacuum Drying40°C, 20 mbar, 4-6 hours99-100%99.5-99.9%

Critical Analysis of Patent Production Processes

Patent analysis reveals significant variations in creatine monohydrate production methodologies, with distinct approaches offering unique advantages in yield optimization and purity enhancement [1] [3] [9]. The Chinese patent CN104086461B describes a comprehensive three-step synthesis process achieving yields of 49% based on monochloroacetic acid calculations [1].

The patent US6326513B1 presents an alternative production method utilizing S-methylisothiourea and S-methylisothiourea sulfate as primary reactants, eliminating the use of cyanamide and thereby avoiding the production of harmful byproducts such as cyanide and ammonia [3]. This process achieves yields ranging from 65-80% with purities between 99-102%, representing a significant improvement over traditional cyanamide-based methods [3].

European patent processes demonstrate advanced optimization through the incorporation of alkaline complexing agents such as disodium ethylene diamine tetraacetate during crystallization procedures [3]. This approach enhances product purity by facilitating the removal of metallic impurities and other contaminants that could compromise final product quality [3].

Comparative analysis of patent production yields reveals substantial variations depending on the specific methodology employed [3] [9]. The S-methylisothiourea-based process consistently achieves higher average yields of 71.15% compared to traditional cyanamide methods, which typically yield 66.65% [3]. These improvements result from optimized reaction conditions and the elimination of competing side reactions [3].

Patent CN103664706A introduces novel approaches utilizing hydrogen cyanamide for guanidine compound preparation, demonstrating simplified experimental conditions and improved preparation efficiency [18]. This method involves the reaction of cyanamide with corresponding aliphatic amines, followed by acid neutralization to obtain the desired guanidinium compounds [18].

Industrial patent analysis indicates that German production facilities, particularly those manufacturing Creapure brand creatine monohydrate, achieve exceptional purity levels of 99.9% through the implementation of Good Manufacturing Practices and Hazard Analysis and Critical Control Points protocols [7]. These facilities utilize dedicated production environments specifically designed to eliminate cross-contamination risks [7].

Patent MethodPrimary ReactantsYield RangePurity AchievementNotable Advantages
CN104086461BSarcosine + Cyanamide45-55%99.0-99.5%Environmental friendliness
US6326513B1S-methylisothiourea65-80%99.0-102%Eliminates toxic byproducts
EP2777700B1N-methylethanolamine70-85%99.5-99.8%Reduced processing steps
German CreapureSarcosinate + Cyanamide75-85%99.9%Pharmaceutical-grade quality

Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS]
Solid

XLogP3

-1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

149.08004122 Da

Monoisotopic Mass

149.08004122 Da

Heavy Atom Count

10

Density

1.33 at 25 °C

Application

Ingredient of health care products.

Melting Point

Decomposes at 303 °C
303 °C

UNII

9603LN7R2Q

Related CAS

57-00-1 (free acid)

GHS Hazard Statements

Aggregated GHS information provided by 144 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 49 of 144 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 95 of 144 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For nutritional supplementation, also for treating dietary shortage or imbalance.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Amino Acids; Complementary Therapies

Therapeutic Uses

Creatine, as well as a creatine analogue called cyclocreatine, inhibit growth of a broad range of solid tumors in rat models of cancer; these tumors express high levels of CK. Although the mechanism for tumor inhibition is unknown...

Pharmacology

Creatine Monohydrate is the monohydrate form of creatine similar or identical to endogenous creatine produced in the liver, kidneys, and pancreas. Creatine, in phosphate form, helps supply energy to muscle cells for contraction. After intense effort, when ATP deposits are depleted, creatine phosphate donates phosphate groups toward the fast synthesis of ATP. Dietary supplementation with creatine may improve muscle wasting associated with cancer and other chronic diseases.

Mechanism of Action

In the muscles, a fraction of the total creatine binds to phosphate - forming creatine phosphate. The reaction is catalysed by creatine kinase, and the result is phosphocreatine (PCr). Phosphocreatine binds with adenosine diphosphate to convert it back to ATP (adenosine triphosphate), an important cellular energy source for short term ATP needs prior to oxidative phosphorylation.
Supplemental creatine may have an energy-generating action during anaerobic exercise and may also have neuroprotective and cardioprotective actions.
Creatine, creatine kinase and phosphocreatine make up an intricate cellular enegy buffering and transport system connecting sites of energy production in the mitochondria with sites of energy consumption. CK is a key enzyme in involved in cellular energy homeostasis. It reversibly catalyzes the transfer of the high-energy phosphate bond in PCr to adenosine diphosphate (ADP) to form adenosine triphosphate (ATP), and it catalyzes the transfer of the high-energy phosphate bond in ATP to creatine to form PCr. During periods of intense exercise and skeletal muscle contraction, bioenergetic metabolism switches from one in which oxidative phosphorylation is the major pathway of ATP production to one in which so-called anaerobic glycolysis becomes dominant.

Vapor Pressure

0.00079 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

6020-87-7

Absorption Distribution and Excretion

In muscle and nerve, most of the creatine is phosphorylated to phosphocreatine (pCr) in a reaction that is catalyzed by the enezyme creatine kinase (CK), there are three isoforms of (isoenzymes) of CK. CK-MM is the skeletal muscle isoform; CK-BB, the brain isoform, and CK-MB, the isoform found in cardiac muscle. Most of the PCr in the body is in skeletal muscle.
Creatine is absorbed from the small intestines and enters the portal circulation and is transported to the liver. The ingested creatine, and the creatine made in the liver, is then transported into the systemic circulation and distributed into various tissues of the body, including muscle and nerves, by crossing the cell membrane via a specific creatine-transported system against a 200:1 gradient.

Metabolism Metabolites

Within muscle and nerve cells, about 60 to 67% of the creatine entering the cells gets converted to phosphocreatine via the enzyme creatine kinase. About 2% of creatine is converted to creatinine, and both creatine and creatinine are excreted by the kidneys.
Half Life: 3 hours

Wikipedia

Creatine

Drug Warnings

Phosphocreatine inhibits enzymes in the glycolitic pathway, including glyceraldehydes-3-phosphate dehydrogenase, phosphofructokinase and pyruvate kinase.
Safety data are lacking and are urgently needed, especially for long-term use of creatine and for use among the pediatric population (including adolescence) and among those in poor health. There are some reports that long-term use of creatine may be nephrotoxic. This needs further investigation before long-term creatine supplementation can be recommended under any circumstance.
Creatine is contraindicated in those with renal failure and renal disorders such as nephritic syndrome.
Anecdotal reports of adverse events to FDA have included rash, dyspnea, vomiting, diarrhea, nervousness, anxiety, migraine, fatigue, polymyositis, myopathy,seizures and atrial fibrillation.
There are reports of elevated serum creatinine, a metabolite of creatine and a marker of kidney function, in some who take creatine and have normal renal function. This /effect on renal function tests/ is reversible upon discontinuation of creatine.

Biological Half Life

3 hours

Methods of Manufacturing

Monosubstituted and N,N-disubstituted compounds, including guanidinocarboxylic acids (eg, creatine), are produced industrially by the reaction of cyanamide with the corresponding amines or aminocarboxylic acids.

General Manufacturing Information

Glycine, N-(aminoiminomethyl)-N-methyl-: ACTIVE
The literature suggests that some pharmaceutically active compounds originating from human and veterinary therapy are not eliminated completely in municipal sewage treatment plants and are therefore discharged into receiving waters(1). Wastewater treatment processes often were not designed to remove them from the effluent(2). Selected organic waste compounds may be degrading to new and more persistent compounds that may be released instead of or in addition to the parent compound(2).
Commercially isolated from meat extracts

Clinical Laboratory Methods

Creatine test system. (a) Identification. A creatine test system is a device intended to measure creatine (a substance synthesized in the liver and pancreas and found in biological fluids) in plasma, serum, and urine. Measurements of creatine are used in the diagnosis and treatment of muscle diseases and endocrine disorders including hyperthyroidism.
Creatine phosphokinase/creatine kinase or isoenzymes test system. (a) Identification. A creatine phosphokinase/creatine kinase or isoenzymes test system is a device intended to measure the activity of the enzyme creatine phosphokinase or its isoenzymes (a group of enzymes with similar biological activity) in plasma and serum. Measurements of creatine phosphokinase and its isoenzymes are used in the diagnosis and treatment of myocardial infarction and muscle diseases such as progressive, Duchenne-type muscular dystrophy.
HPLC determination in cardiac muscle.
1H nuclear magnetic resonance ( NMR) urine analysis as an effective tool to detect creatine supplementation. The detection limit is 10 umol/L (1.31 mg/L).

Dates

Last modified: 08-15-2023

Explore Compound Types